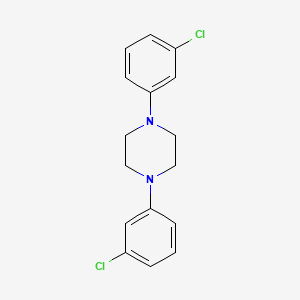

1,4-Bis(3-chlorophenyl)piperazine

Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Pharmaceutical Discovery

The broad spectrum of biological activities exhibited by piperazine-containing compounds underscores their importance. museonaturalistico.itresearchgate.net They are integral to drugs targeting the central nervous system (CNS), where they often interact with aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters. mdpi.com The ability of the two nitrogen atoms to form hydrogen bonds and participate in ionic interactions under physiological conditions is crucial for their binding to biological targets. researchgate.net This has led to the development of successful drugs for treating schizophrenia, depression, and anxiety disorders. nih.govresearchgate.net Beyond the CNS, piperazine derivatives have demonstrated efficacy as antimicrobial, anti-inflammatory, and antimalarial agents. researchgate.netresearchgate.net

Historical Context of N,N'-Disubstituted Piperazines in Organic and Medicinal Chemistry

The history of N,N'-disubstituted piperazines is deeply intertwined with the evolution of organic and medicinal chemistry. The initial exploration of piperazine and its derivatives dates back to the late 19th and early 20th centuries. Early synthetic methods for creating these symmetrically disubstituted compounds often involved the condensation of anilines with 1,2-dihaloethanes. researchgate.net

The mid-20th century saw a surge in research into N,N'-disubstituted piperazines, driven by the discovery of their diverse pharmacological activities. This period laid the groundwork for the development of numerous therapeutic agents. For instance, the synthesis of 1-(3-chlorophenyl)piperazine (B195711), a key intermediate for various drugs, can be achieved through the reaction of 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034). google.comeuropa.eu The subsequent alkylation of such intermediates further expanded the chemical space of accessible piperazine derivatives. globalresearchonline.net The development of N-mono-substituted and unsymmetrically disubstituted piperazines further broadened the synthetic toolbox, allowing for even greater structural diversity and fine-tuning of pharmacological properties. acs.org This historical progression highlights a continuous effort to refine synthetic methodologies and explore the therapeutic potential of this versatile scaffold.

Structural Versatility of the Piperazine Ring for Pharmacological Modulation

The structural versatility of the piperazine ring is a key factor behind its widespread use in drug design. researchgate.netbenthamdirect.com The six-membered ring can adopt various conformations, with the chair form being the most stable. mdpi.com The two nitrogen atoms at the 1 and 4 positions provide sites for substitution, allowing for the introduction of a wide array of functional groups. researchgate.net This disubstitution pattern is a common feature in many clinically successful drugs. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(3-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2/c17-13-3-1-5-15(11-13)19-7-9-20(10-8-19)16-6-2-4-14(18)12-16/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOCKWIJWIXZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,4 Bis 3 Chlorophenyl Piperazine and Its Precursors

Advanced Synthetic Routes to 1-(3-chlorophenyl)piperazine (B195711) (mCPP) as a Key Intermediate

The preparation of mCPP is a critical step in the synthesis of 1,4-bis(3-chlorophenyl)piperazine and other related pharmaceutical compounds. The most common methods involve the formation of the piperazine (B1678402) ring through cyclization reactions.

Cyclization Reactions Involving Diethanolamine (B148213) and Chloroanilines

A prevalent and well-established method for synthesizing mCPP involves the reaction of diethanolamine with 3-chloroaniline (B41212). unodc.orgenvironmentclearance.nic.in This process typically occurs in two main stages. First, diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to form bis(2-chloroethyl)amine (B1207034) hydrochloride. google.comgoogle.com This intermediate is then condensed with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine. environmentclearance.nic.ingoogle.comgoogle.com

The reaction conditions for the cyclization of bis(2-chloroethyl)amine hydrochloride with 3-chloroaniline can be varied. Solvents like xylene or dimethylbenzene are often used, and the reaction is typically carried out at elevated temperatures, such as reflux. google.comgoogle.com In some procedures, a base like sodium hydroxide (B78521) is used to facilitate the reaction. environmentclearance.nic.in One patented method describes the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride in water with sodium hydroxide, heating the mixture to 90°C. environmentclearance.nic.in Another patent details the use of dimethylbenzene as a solvent and refluxing for 24 hours. google.com

A variation of this method involves the use of p-toluenesulfonic acid (PTSA) as a catalyst in xylene at reflux temperature. The initial chlorination of diethanolamine with thionyl chloride can be performed in a solvent like chloroform. google.com

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Reference |

| Diethanolamine, Thionyl chloride | - | Chloroform | 25-30°C then 75-80°C | Bis(2-chloroethyl)amine hydrochloride | |

| Bis(2-chloroethyl)amine hydrochloride, 3-Chloroaniline | p-Toluenesulfonic acid | Xylene | Reflux (140-145°C) | 1-(3-chlorophenyl)piperazine hydrochloride | |

| Diethanolamine, Thionyl chloride | - | Chloroform | <0°C then reflux | Bis(2-chloroethyl)amine | google.com |

| Bis(2-chloroethyl)amine, 4-Trifluoromethylaniline | - | n-Butanol or Diethylene glycol monomethyl ether | 120-160°C | 4-Trifluoromethylphenyl piperazine | google.com |

| 3-Chloroaniline, Bis(2-chloroethyl)amine hydrochloride | Sodium hydroxide | Water | 90°C | 1-(3-chlorophenyl)piperazine | environmentclearance.nic.in |

| 3-Chloroaniline, Bis(2-chloroethyl)amine hydrochloride | - | Dimethylbenzene | Reflux | 1-(3-chlorophenyl)piperazine | google.com |

Alternative Preparative Strategies for Monosubstituted Chlorophenyl Piperazines

Beyond the classical diethanolamine route, other strategies exist for the synthesis of monosubstituted chlorophenyl piperazines. One such method involves the reaction of piperazine with m-dichlorobenzene. unodc.org Another approach utilizes the palladium-catalyzed Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. mdpi.com This reaction can be used to couple an appropriate chlorophenyl halide with piperazine. Aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings is another viable, though less common, method. mdpi.com

Synthesis of Symmetrically 1,4-Disubstituted Piperazine Analogues

The synthesis of symmetrical 1,4-disubstituted piperazines, such as this compound, typically involves the reaction of a suitable piperazine starting material with two equivalents of an arylating agent.

Nucleophilic Substitution Reactions in the Generation of 1,4-Bis-substituted Piperazines

The most direct method for the synthesis of this compound is the nucleophilic substitution reaction between piperazine and two equivalents of a 3-chlorophenyl halide, such as 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene. This reaction is a classic example of N-arylation. The reaction conditions often require a base to neutralize the hydrogen halide formed during the reaction and may be facilitated by a catalyst.

Classic strategies often rely on stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions of reactive halides with a pre-existing piperazine ring. researchgate.net These methods can sometimes be limited by the availability of starting materials and the need for expensive catalysts. researchgate.net

Alkylation Reactions in the Synthesis of Bis-piperazine Moieties

Alkylation reactions are fundamental to the synthesis of N-substituted piperazines. For the synthesis of this compound, this would involve the dialkylation of piperazine with a 3-chlorophenylating agent. While direct dialkylation is possible, stepwise approaches are also common, where 1-(3-chlorophenyl)piperazine is first synthesized and then further alkylated with another equivalent of a 3-chlorophenyl halide.

For instance, the synthesis of related compounds often involves the alkylation of a monosubstituted piperazine. One method describes the alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane (B140262) in an alkaline aqueous acetone (B3395972) solution. globalresearchonline.net This highlights the general utility of alkylating agents in the functionalization of the piperazine core. While this example leads to a different product, the underlying principle of N-alkylation is directly applicable to the synthesis of 1,4-disubstituted piperazines.

Green Chemistry Approaches in Piperazine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. researchgate.net This includes the use of greener solvents, microwave-assisted synthesis, photoredox catalysis, and catalyst-free synthesis. researchgate.neteurekaselect.com For piperazine synthesis, this can involve using water as a solvent, employing reusable catalysts, or using energy-efficient methods like microwave irradiation. researchgate.netrsc.org For example, some protocols have explored microwave-assisted reductive alkylation in ethanol (B145695) or even under solvent-free conditions to produce arylpiperazine derivatives. nih.gov The use of immobilized catalysts, such as piperazine on the surface of graphene oxide, has also been investigated for multicomponent reactions, offering the advantage of easy separation and reuse. rsc.org While not specifically detailed for this compound, these green chemistry principles represent the future direction for the synthesis of such compounds. researchgate.net

Chemical Reactivity and Transformation Studies of Bis(chlorophenyl)piperazine Scaffolds

The bis(chlorophenyl)piperazine scaffold is a versatile platform that undergoes a variety of chemical transformations, allowing for the generation of diverse molecular architectures. These reactions primarily target the aromatic chlorine substituents and the piperazine core itself.

Exploration of Substitution Reactions at Aromatic Chlorines

The chlorine atoms on the phenyl rings of bis(chlorophenyl)piperazine are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of substituents, thereby modifying the compound's physicochemical and pharmacological properties. The efficiency of these substitution reactions is often influenced by the presence of activating groups on the aromatic ring and the nature of the nucleophile. nih.gov

Commonly, these reactions are carried out under basic conditions in polar aprotic solvents. For instance, the chlorine atoms can be replaced by various nucleophiles, leading to the formation of new derivatives. The reactivity of the chloroazines is significantly enhanced by the aza nitrogens in the ring through inductive and mesomeric effects. nih.gov Electron-withdrawing groups on the aromatic ring further facilitate this substitution, while electron-donating groups can diminish reactivity. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Reference |

| Amines | Amino-substituted derivatives | bohrium.com |

| Thiophenoxides | Thioether derivatives | mdpi.com |

| Bisulfide (HS⁻) | Thiolated derivatives | nih.gov |

| Polysulfides (Sₙ²⁻) | Polysulfide-bridged derivatives | nih.gov |

It is important to note that the reaction conditions, such as temperature and the choice of base, are critical parameters that can influence the yield and purity of the final products.

Oxidation and Reduction Pathways of the Piperazine Core

The piperazine ring within the bis(chlorophenyl)piperazine scaffold can undergo both oxidation and reduction reactions, although these are generally less common than substitution reactions. The susceptibility of the piperazine core to these transformations depends on the nature of the substituents attached to it. smolecule.com

Oxidation: The nitrogen atoms of the piperazine ring are potential sites for oxidation. Reagents such as potassium permanganate (B83412) or hydrogen peroxide can be employed to carry out these oxidation reactions. The oxidation of the piperazine moiety can lead to the formation of N-oxides or other oxidized species, which can alter the compound's biological activity and pharmacokinetic profile. The specific products formed depend on the reaction conditions and the oxidizing agent used.

Reduction: The piperazine ring is generally stable to reduction. However, under specific conditions and with powerful reducing agents like lithium aluminum hydride or sodium borohydride, reduction of the piperazine core may be possible, though this is not a commonly reported transformation for this class of compounds.

Derivatization Strategies of the this compound Framework

The this compound framework serves as a versatile scaffold for the development of new chemical entities with diverse pharmacological activities. Derivatization strategies primarily focus on the elaboration of side chains and the introduction of heterocyclic moieties to enhance bioactivity and target specificity.

Elaboration of Side Chains for Pharmacological Diversification

The modification of side chains attached to the piperazine nitrogen atoms is a key strategy for diversifying the pharmacological profile of this compound analogs. bohrium.commdpi.comresearchgate.netnih.govacs.orgresearchgate.netresearchgate.netnih.govresearchgate.net This approach allows for the fine-tuning of properties such as receptor affinity, selectivity, and pharmacokinetic parameters. nih.gov

A common synthetic route involves the N-alkylation of the piperazine ring with various alkyl halides. This can be a single or double alkylation, depending on the desired final product. For example, reacting 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane in the presence of a base yields a derivative with a three-carbon linker, which can be further functionalized. globalresearchonline.net The nature of the introduced side chain can significantly impact the biological activity. For instance, the introduction of aminopropyl groups has been explored in the development of antimalarial agents. nih.gov

The piperazine ring's basicity, conferred by its two nitrogen atoms, plays a crucial role in its interaction with biological targets, often through electrostatic interactions with anionic regions of receptors. mdpi.comnih.gov The variation of N-substituents is therefore a powerful tool for modulating these interactions and achieving desired pharmacological effects, including anticancer, antidepressant, and antihistaminic activities. researchgate.netresearchgate.net

Table 2: Examples of Side Chain Elaboration and Their Pharmacological Relevance

| Side Chain Type | Target/Application | Reference |

| Alkyl chains | Antimicrobial agents | researchgate.net |

| Cinnamyl groups | Anticancer agents | researchgate.net |

| Propoxy linkers | 5-HT₁ₐ and D₂ receptor ligands | nih.gov |

| (2-(Phenylthio)ethyl)acetonitriles | ACAT-1 inhibitors | mdpi.com |

Introduction of Heterocyclic Moieties for Enhanced Bioactivity

The incorporation of additional heterocyclic rings onto the this compound scaffold is a widely used strategy to enhance bioactivity and introduce novel pharmacological properties. mdpi.comnih.gov Heterocyclic compounds are a prominent class of organic molecules with a broad spectrum of applications in medicinal chemistry.

One approach involves the condensation of the piperazine derivative with a heterocyclic precursor. For example, derivatives of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) can be condensed with the sodium salt of 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one to yield novel compounds with potential antidepressant properties. globalresearchonline.net

Another strategy is the direct linkage of heterocyclic systems to the piperazine core. For instance, the synthesis of piperazine-quinoline derivatives has been explored for their cytotoxic activity against cancer cell lines. The combination of the piperazine scaffold with other heterocycles like thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) has also been investigated to create hybrid molecules with potential anticancer activity. nih.gov The rationale behind this approach is that the resulting hybrid molecules may exhibit synergistic effects or novel mechanisms of action arising from the combination of different pharmacophores.

Table 3: Examples of Introduced Heterocyclic Moieties and Their Biological Targets

| Heterocyclic Moiety | Target/Application | Reference |

| 1,2,4-Triazolo[4,3-a]pyridin-3-(2H)-one | Dopamine (B1211576) autoreceptor agonists | globalresearchonline.net |

| Quinolinone | Cytotoxic agents (breast cancer) | |

| Thiazole and 1,3,4-Thiadiazole | Anticancer agents (caspase-dependent apoptosis) | nih.gov |

| 1,3,4-Thiadiazole and 1,2,4-Triazole | Enoyl-ACP reductase inhibitors (antimicrobial) | mdpi.com |

Structural Elucidation and Analytical Characterization for Research Integrity

Spectroscopic Methodologies for Confirming Molecular Architecture

Spectroscopic methods provide fundamental insights into the molecular structure of 1,4-Bis(3-chlorophenyl)piperazine by probing the interactions of the molecule with electromagnetic radiation. These techniques are indispensable for verifying the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane, the protons of the piperazine (B1678402) ring exhibit resonances as a multiplet in the range of δ 2.5–3.2 ppm. The aromatic protons from the 3-chlorophenyl groups are observed as doublets between δ 7.2–7.4 ppm. For this compound, the symmetrical nature of the molecule would lead to simplified spectra, with characteristic signals for the piperazine methylene (B1212753) protons and the protons on the two 3-chlorophenyl rings.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar asymmetric compound, 2-(4-(2-((3-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile, distinct signals are observed for the carbons of the piperazine ring and the 3-chlorophenyl group. mdpi.com In this compound, due to its symmetry, a reduced number of signals would be expected. The carbon atoms of the piperazine ring typically appear in the range of 45-55 ppm. The aromatic carbons of the 3-chlorophenyl rings would show a set of signals in the aromatic region (typically 115-155 ppm), with the carbon attached to the chlorine atom and the carbon attached to the piperazine nitrogen having distinct chemical shifts.

Table 1: Representative NMR Data for Related Phenylpiperazine Structures

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | ¹H | 2.5–3.2 | Multiplet | |

| ¹H | 7.2–7.4 | Doublet | ||

| 2-(4-(2-((3-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | ¹³C | 45.9, 51.6, 52.4, 57.0 | - | mdpi.com |

| ¹³C | 114.8, 125.9, 126.6, 128.1, 130.0, 134.6, 138.7 | - | mdpi.com |

This table presents data from similar structures to provide an expected range for the title compound's spectral characteristics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, MALDI-TOF)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For a related compound, Piperazine-1,4-diylbis((4-chlorophenyl)methanone), the calculated mass for the protonated molecule [M+H]⁺ was 363.0667, with the found mass being 363.0660, confirming its elemental composition. rsc.org For this compound (C₁₆H₁₆Cl₂N₂), the expected monoisotopic mass is approximately 306.0691 Da. lgcstandards.com The mass spectrum of the related 1-(3-chlorophenyl)piperazine (B195711) shows principal ions at m/z 196, 154 (base peak), 156, 138, and 56. europa.eu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This soft ionization technique is suitable for analyzing molecules with minimal fragmentation. While specific MALDI-TOF data for this compound is not prevalent in the provided results, it is a viable method for determining the molecular ion peak, corroborating the data obtained from HRMS.

Table 2: High-Resolution Mass Spectrometry Data for a Related Compound

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Piperazine-1,4-diylbis((4-chlorophenyl)methanone) | [M+H]⁺ | 363.0667 | 363.0660 | rsc.org |

This table illustrates the accuracy of HRMS in determining the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands.

C-H stretching (aromatic): These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the piperazine ring will show stretching vibrations in the 3000-2800 cm⁻¹ range. researchgate.net

C=C stretching (aromatic): The stretching of the carbon-carbon double bonds in the phenyl rings will result in absorptions in the 1600-1450 cm⁻¹ region.

C-N stretching: The stretching vibrations of the carbon-nitrogen bonds of the piperazine ring are expected in the 1342-1266 cm⁻¹ range. researchgate.net

C-Cl stretching: The presence of the chlorine atoms on the phenyl rings will give rise to a characteristic absorption in the fingerprint region, typically around 744 cm⁻¹ for a meta-substituted benzene (B151609) ring. mdpi.com

For comparison, a related compound, 1,4-Bis(5-(phenylthio)-1,3,4-thiadiazol-2-yl)piperazine, shows a sp³ C-H stretch at 2913 cm⁻¹, a C=N stretch at 1636 cm⁻¹, a C-N stretch at 1113 cm⁻¹, and a C-S stretch at 738 cm⁻¹. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a compound and can also be used to follow the course of a reaction. A purity of >95% for 1,4-Bis(3-chlorophenyl)-piperazine has been reported using HPLC. lgcstandards.com For the analysis of a related compound, 1-(3-Chlorophenyl)piperazine, a reverse-phase (RP) HPLC method has been developed using a C18 column with a mobile phase of acetonitrile (B52724) and water containing phosphoric acid. sielc.com A similar RP-HPLC method would be suitable for assessing the purity of this compound.

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. For the synthesis of related piperazine derivatives, TLC is used to monitor the reaction's progress until completion. globalresearchonline.net The choice of eluent (solvent system) is critical for achieving good separation of the components on the TLC plate.

Molecular Interactions and Receptor Binding Profiling of Piperazine Derivatives

Neurotransmitter Receptor Affinity Studies

Serotonin (B10506) (5-HT) Receptor Interactions (e.g., 5-HT2C)

Derivatives of 1,4-Bis(3-chlorophenyl)piperazine have been investigated for their interaction with serotonin receptors. For instance, the related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is known to be a metabolite of the antidepressant trazodone (B27368) and displays marginal selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT1A/B receptors. nih.gov This has led to its use as a benchmark 5-HT2C receptor agonist in preclinical research. nih.gov Studies on other arylpiperazine derivatives have also highlighted the importance of the piperazine (B1678402) moiety for serotonin receptor binding, which is a key factor in the development of treatments for mood disorders.

For example, in a series of 5-methyl-5-phenyl-hydantoin derivatives, the inclusion of a 3-chlorophenyl-1-piperazine moiety resulted in high affinity for 5-HT2A receptors, with a reported Ki value between 21 and 50 nM. nih.gov Similarly, research on picolinamide (B142947) derivatives has shown that the presence of a 4-chlorophenyl or 3,4-dichlorophenyl group on the piperazine ring can lead to high affinity for the 5-HT1A receptor. unisi.it Specifically, N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide showed a notable affinity for the 5-HT2C receptor with a Ki of 0.8 nM. unisi.it Furthermore, studies on arylpiperazine-containing pyrimidine (B1678525) 4-carboxamide derivatives demonstrated that shortening the linker between the pyrimidine and piperazine moieties increased the binding affinities for both 5-HT2A and 5-HT2C receptors. bohrium.com

Dopamine (B1211576) (DA) Receptor Binding (e.g., D3, D4)

The structural framework of this compound is found in compounds that have been studied for their affinity to dopamine receptors. The piperazine moiety is a common feature in molecules targeting D2 and D3 receptors. acs.orgnih.gov Research has shown that substitutions on the phenyl ring of the arylpiperazine structure significantly influence binding affinity and selectivity. For example, a 2,3-dichlorophenylpiperazine analogue demonstrated the highest D3 receptor affinity in one study. acs.org

The development of selective D3 receptor ligands is of interest for treating substance abuse and neuropsychiatric disorders. acs.org In a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, compounds with phenyl and substituted phenyl groups showed high affinity for the D3 receptor. acs.org Specifically, the 2,3-dichlorophenylpiperazine analogue in this series had the highest D3 receptor affinity. acs.org Other research on piperazine derivatives has also highlighted the potential for high-affinity binding to the D3 receptor. google.com

Sigma (σ) Receptor Ligand Binding Investigations (σ1, σ2)

The piperazine scaffold is a recognized privileged structure in the development of sigma (σ) receptor ligands. researchgate.net The compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine was initially described in a patent for a series of piperazine compounds as sigma receptor ligands. wikipedia.org Subsequent research has explored various piperazine derivatives for their affinity and selectivity for σ1 and σ2 receptors. nih.gov

Studies have shown that ligands with dual interactions with DAT and σ receptors may have therapeutic potential. nih.gov Specifically, ligands that are selective for the σ1 receptor or have dual σ1/DAT activity are of interest. nih.gov

Dopamine Transporter (DAT) Binding Profiles

Research has identified chlorophenylpiperazine (B10847632) analogues as having a high affinity for the dopamine transporter (DAT). nih.govnih.gov In one study, it was discovered that 1-(3-chlorophenyl)-4-phenethylpiperazine had a preferentially increased affinity for DAT, making it a highly selective DAT ligand. nih.govresearchgate.net The compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is a potent dopamine reuptake inhibitor with a very high affinity for DAT (Ki = 0.04 nM) and is highly selective over the norepinephrine (B1679862) transporter (NET) and serotonin transporter (SERT). wikipedia.org

The development of DAT inhibitors is an area of interest for potential therapeutics for psychostimulant use disorders. nih.gov Some piperazine derivatives have been investigated as dual DAT/σ1 ligands to potentially curb psychostimulant abuse. nih.gov

Enzyme Inhibition Assays and Biochemical Pathway Modulation

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of 1,4-bis(phenylsulfonyl)piperazine (B3056576) have been synthesized and evaluated as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. smolecule.comsrce.hr Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes mellitus. smolecule.comsrce.hr

In a study of nine 1,4-bis(phenylsulfonyl)piperazine derivatives, the compounds demonstrated in vitro inhibitory activity against DPP-IV. srce.hrnih.govresearchgate.net It was found that the presence of electron-withdrawing groups, such as chlorine, on the phenyl rings improved the inhibitory activity compared to electron-donating groups. srce.hrnih.gov Specifically, ortho and para substitutions were more favorable than meta-substitution. nih.gov For instance, 1,4-bis(2-chlorophenylsulfonyl)piperazine and 1,4-bis(4-chlorophenylsulfonyl)piperazine showed higher inhibitory activity than 1,4-bis(3-chlorophenylsulfonyl)piperazine. srce.hrnih.gov

Table 1: In Vitro DPP-IV Inhibitory Activity of 1,4-Bis(phenylsulfonyl)piperazine Derivatives

| Compound | Substitution | % Inhibition at 100 µmol L-1 |

| 1,4-bis(2-chlorophenylsulfonyl)piperazine | 2-chloro | 22.6% |

| 1,4-bis(3-chlorophenylsulfonyl)piperazine | 3-chloro | 11.2% |

| 1,4-bis(4-chlorophenylsulfonyl)piperazine | 4-chloro | 20.3% |

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition

Currently, there is no publicly available scientific literature or data regarding the inhibitory activity of this compound on the enzyme Phosphoglycerate Dehydrogenase (PHGDH). Extensive searches of chemical and biological research databases have not yielded any studies that investigate the interaction between this specific piperazine derivative and PHGDH. Consequently, no data on its potency, mechanism of inhibition, or binding affinity to this enzyme can be provided.

Structure Activity Relationship Sar and Computational Pharmacology of 1,4 Bis 3 Chlorophenyl Piperazine Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 1,4-Bis(3-chlorophenyl)piperazine and its analogues can be significantly altered by modifying the substituents on the phenyl rings and the piperazine (B1678402) core. These modifications influence the molecule's affinity and efficacy at various biological targets.

Role of Phenyl Ring Chlorination Pattern on Receptor Affinity and Efficacy

The position of chlorine atoms on the phenyl rings is a key determinant of receptor affinity. Studies on various piperazine derivatives have shown that the presence and location of chloro-substituents can dramatically alter biological activity. nih.gov For instance, in a series of coumarin-piperazine derivatives, the introduction of a chlorine moiety on the phenyl ring at the piperazine was found to be significant for their biological activity. scienceopen.comresearchgate.net Converting the chlorine to a trifluoromethyl or hydrogen group led to a reduction in this activity. scienceopen.comresearchgate.net

Research on other arylpiperazine series has demonstrated that substituents in the ortho or meta positions of the phenyl ring have a decisive effect on affinity for certain receptors, such as the 5-HT1A receptor. scienceopen.com In some cases, electron-withdrawing groups like chlorine on the phenyl ring of a piperazine moiety have been shown to enhance antitumor activity. tandfonline.com Specifically, for σ2-selective phenyl piperazine analogues, the introduction of electron-withdrawing chloro-substituents was explored to create a series of ligands with varying affinities for σ1 and σ2 receptor subtypes. nih.gov

The following table summarizes the impact of phenyl ring substitutions on the activity of some piperazine derivatives:

| Compound/Modification | Effect on Biological Activity | Reference |

| Chlorine moiety on phenyl ring of piperazine | Crucial for activity in some coumarin-piperazine hybrids | scienceopen.comresearchgate.net |

| Conversion of chlorine to trifluoromethyl or hydrogen | Reduced biological activity | scienceopen.comresearchgate.net |

| Ortho or meta substitution on phenyl ring | Decisive for 5-HT1A receptor affinity | scienceopen.com |

| Electron-withdrawing substituents (e.g., chloro) | Enhanced antitumor activity in some series | tandfonline.com |

Influence of Bis-Substitution Symmetry on Pharmacological Profiles

The synthesis of symmetrically substituted 1,4-bis(cinnamyl)piperazines has been a subject of interest, highlighting the importance of this structural motif. researchgate.net In the context of antitubercular agents, the piperazine ring itself was found to be essential for whole-cell activity in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues. nih.gov Replacing the rigid, symmetrical piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, even while retaining some enzymatic activity. nih.gov This underscores the importance of the conformational rigidity and symmetry provided by the piperazine scaffold.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable for elucidating the interactions between this compound analogues and their biological targets at a molecular level. These techniques provide insights that guide the synthesis of new and more effective compounds.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This method has been widely applied to study piperazine derivatives. For example, docking studies have been used to understand the binding of chlorophenylpiperazine (B10847632) analogues to the dopamine (B1211576) transporter, revealing key interactions that contribute to their affinity. nih.gov

In the development of novel piperazine-based compounds as potential inhibitors for enzymes like the SARS-CoV-2 protease, molecular docking has been instrumental in screening ligands and predicting their binding energies. nih.gov These simulations can reveal crucial hydrogen bonding and other interactions between the ligand and the protein's active site. nih.govbohrium.com The insights gained from docking can help rationalize the observed structure-activity relationships. For instance, docking studies on piperazine carboxamide analogues against MRSA proteins helped to understand their interaction mechanisms. bohrium.com

Induced-Fit Docking in Mechanistic Elucidation

Standard molecular docking often assumes a rigid receptor, which is not always an accurate representation of biological reality. Induced-fit docking (IFD) is a more advanced technique that accounts for the flexibility of the receptor's active site upon ligand binding. schrodinger.com This method provides a more dynamic and realistic model of the ligand-receptor interaction.

IFD has been successfully used to elucidate the binding mechanisms of various ligands, including piperazine analogues. acs.orgmdpi.com For instance, combined with biochemical examinations and molecular dynamics simulations, induced-fit docking models have provided detailed molecular insight into the promiscuous binding of phenylpiperazine analogues to monoamine transporters. acs.org This approach allows for the sampling of side-chain and backbone movements in the receptor, leading to a more accurate prediction of the binding pose and energy. schrodinger.com

WaterMap Analysis for Solvent Contributions to Ligand Binding

Water molecules within a protein's binding site can play a critical role in mediating ligand binding, either by forming bridging hydrogen bonds or by being displaced to increase binding affinity. nih.gov WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the binding pocket, identifying "unhappy" (high-energy) water molecules that, if displaced by a ligand, can lead to a significant gain in binding affinity. cardiff.ac.uk

This methodology has been applied to various drug discovery projects to rationalize SAR and guide the optimization of lead compounds. cardiff.ac.ukacs.org By identifying regions where the displacement of water is energetically favorable, WaterMap can suggest modifications to a ligand's structure to improve its potency. nih.govcardiff.ac.uk For instance, in the optimization of CDK8 inhibitors, WaterMap analysis was used to explore changes to the hinge-binding scaffold, leading to the synthesis of more potent compounds. cardiff.ac.uk The analysis of hydration sites can reveal why certain structural modifications lead to enhanced activity, providing a deeper understanding of the energetic contributions of solvent to the binding process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of newly designed molecules, thereby saving time and resources in drug discovery. nih.gov For analogues of this compound, QSAR models are typically developed by correlating various molecular descriptors with their measured biological activity, such as receptor binding affinity or enzyme inhibition.

Research on diarylpiperazine and similar piperazine derivatives has demonstrated the utility of both 2D and 3D-QSAR approaches. nih.gov

2D-QSAR: In 2D-QSAR, descriptors are calculated from the 2D representation of the molecules. These can include physicochemical properties like hydrophobicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size, shape, and branching. For a series of aryl alkanol piperazine derivatives studied for antidepressant activities, descriptors related to atom types (Atype_C_6), the magnitude of the dipole moment (Dipole-mag), and other electronic and shape-based parameters were found to be crucial in determining their activity. nih.gov

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of the molecules. nih.govglobalresearchonline.netnih.gov These methods require the alignment of the molecules in a training set and calculate steric and electrostatic fields around them. uoa.gr The resulting contour maps highlight regions where modifications to the structure would likely lead to an increase or decrease in biological activity.

CoMFA: Focuses on steric and electrostatic fields. For many piperazine-containing compounds, steric bulk in certain positions can be either favorable or unfavorable for activity, while the electrostatic potential is critical for interactions with receptor sites. uoa.gr

CoMSIA: Extends the CoMFA methodology by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the intermolecular interactions governing activity. globalresearchonline.net

For a hypothetical QSAR study on a series of 1,4-Bis(phenyl)piperazine analogues targeting a specific receptor, the data might be presented as follows. The model would be developed using statistical methods like Partial Least Squares (PLS) regression to correlate the descriptors with the observed activity (e.g., pIC50). nih.gov

Table 1: Hypothetical QSAR Data for 1,4-Bis(phenyl)piperazine Analogues

| Compound | Substituent (R) | Experimental pIC50 | Predicted pIC50 (QSAR Model) | Key Descriptors Influencing Activity |

|---|---|---|---|---|

| 1 | H | 6.5 | 6.4 | Steric, Electrostatic |

| 2 | 3-Cl (as in title compound) | 7.2 | 7.3 | Electrostatic, Hydrophobic |

| 3 | 4-Cl | 7.0 | 6.9 | Electrostatic, Hydrophobic |

| 4 | 3-CH3 | 6.8 | 6.7 | Steric, Hydrophobic |

| 5 | 4-OCH3 | 6.3 | 6.2 | Electrostatic, H-bond Acceptor |

| 6 | 3-NO2 | 7.5 | 7.6 | Electrostatic (highly negative) |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (r²), the leave-one-out cross-validation coefficient (q²), and the predictive correlation coefficient (r²_pred) for an external test set. nih.govnih.gov A robust model will have high values for these parameters, indicating its reliability and predictive power. nih.gov

Conformational Analysis and Energy Minimization of Piperazine Scaffolds

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation, as this determines how it fits into a receptor's binding site. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. For the this compound scaffold, this analysis focuses primarily on the piperazine ring and the orientation of the two 3-chlorophenyl groups.

The piperazine ring, like cyclohexane, is flexible and can adopt several conformations, including the chair, boat, and twist-boat forms. researchgate.net Through computational methods like molecular mechanics (MM2) or quantum mechanics, the potential energy of each conformation can be calculated. researchgate.net The process of finding the lowest energy, and therefore most stable, conformation is known as energy minimization or geometry optimization. slideshare.netyoutube.com

Chair Conformation: For piperazine and its derivatives, the chair conformation is overwhelmingly the most stable and energetically favorable. This is because it minimizes torsional strain and avoids unfavorable steric interactions (eclipsing) between atoms on adjacent carbons. researchgate.net

Boat and Twist-Boat Conformations: The boat conformation is significantly higher in energy due to torsional strain and steric hindrance between the "flagpole" hydrogens (or substituents). The twist-boat is an intermediate conformation between the chair and boat forms and is generally more stable than the pure boat form but less stable than the chair. researchgate.net

In 1,4-disubstituted piperazines, the substituents (in this case, the 3-chlorophenyl groups) can be oriented in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. In the chair conformation of this compound, the two large aryl groups will preferentially occupy the equatorial positions to minimize steric hindrance, resulting in a diequatorial (ee) conformation. researchgate.net

Energy minimization calculations are performed to find the geometry with the lowest potential energy. youtube.com Algorithms such as steepest descent and conjugate gradient are used to systematically adjust the atomic coordinates until a local energy minimum is reached. slideshare.net

Table 2: Illustrative Relative Energies of Piperazine Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 (most stable) | Minimal torsional and steric strain. |

| Twist-Boat | ~5-6 | Less strain than boat, but more than chair. |

| Boat | ~8-10 | Significant torsional strain and flagpole interactions. researchgate.net |

Note: Energy values are approximate and can vary based on the specific substituents and the computational method used.

Cellular and Molecular Biological Investigations Excluding Clinical Human Data

Mechanisms of Action at the Cellular Level (Derived from Related Piperazines)

While direct studies on 1,4-Bis(3-chlorophenyl)piperazine are limited, research on structurally related piperazine (B1678402) compounds provides insights into potential cellular mechanisms of action. These mechanisms, observed in various cancer cell lines, include modulation of the cell cycle, induction of programmed cell death (apoptosis), inhibition of new blood vessel formation (angiogenesis), and interference with microtubule dynamics.

Cell Cycle Progression Modulation

Piperazine derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. This disruption prevents the cells from dividing and proliferating.

For instance, a series of novel piperazine-linked bergenin (B1666849) hybrids were found to cause cell cycle arrest at the G0/G1 phase in tongue and oral cancer cell lines. nih.gov Similarly, piperine, a piperidine (B6355638) alkaloid, induced G0/G1 phase cell cycle arrest in human prostate cancer cells. nih.gov In another study, new piperazine–chalcone hybrids and their related pyrazoline derivatives caused HCT-116 colon cancer cells to arrest in the G2/M phase. tandfonline.com Combretastatin (B1194345) A-4 (CA-4) piperazine derivatives also induced G2/M arrest in MCF-7 breast cancer cells and HCT116 cells. rsc.orgmerckmillipore.com This arrest at the G2/M phase is a common mechanism for microtubule-targeting agents. rsc.org Furthermore, treatment of HCT 116 cells with a 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine (B1206038) derivative led to an accumulation of cells in the G2/M and pre-G1 phases. researchgate.net

Induction of Apoptosis in Cellular Systems

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many piperazine-based compounds have demonstrated the ability to trigger this process in cancer cells.

Several studies have highlighted the pro-apoptotic effects of piperazine derivatives. For example, piperazine clubbed with 2-azetidinone derivatives were shown to induce apoptosis in human cervical cancer HeLa cells through an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov Similarly, β-elemene piperazine derivatives induced apoptosis in human leukemia cells by downregulating c-FLIP and generating reactive oxygen species (ROS). nih.govplos.orgplos.org This process involved the activation of both death receptor- and mitochondrial-mediated apoptotic pathways. nih.govplos.orgplos.org

Novel piperazine-substituted pyranopyridines have also been found to induce both apoptosis and necrosis in cancer cells. mdpi.com The apoptotic activity of some of these compounds is thought to be mediated through the inhibition of the PI3K/AKT/mTOR pathway. mdpi.com Another piperazine derivative, SJ-8029, induced apoptosis in HepG2 liver cancer cells, evidenced by DNA fragmentation and the release of cytochrome c. bslonline.org Furthermore, piperazine-linked bergenin hybrids induced apoptosis in tongue cancer cells by regulating the expression of Bax and Bcl-2 proteins. nih.gov The induction of apoptosis by combretastatin A-4 piperazine conjugates in MCF-7 cells was confirmed by the cleavage of the DNA repair enzyme poly ADP ribose polymerase (PARP). rsc.org

Inhibition of Angiogenesis in in vitro Models

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Several piperazine derivatives have exhibited anti-angiogenic properties in laboratory settings.

One study demonstrated that a piperazine derivative, SJ-8029, inhibited several key steps in angiogenesis, including the proliferation, migration, invasion, and tube formation of bovine aortic endothelial cells (BAECs). bslonline.org Another class of piperazine compounds, epidithiodiketopiperazines (ETPs), were found to inhibit microvessel outgrowth in a rat aortic ring assay. nih.gov Their mechanism involves disrupting the interaction between HIF-1α and p300, a critical complex for hypoxia-inducible gene transcription, which in turn decreases the secretion of vascular endothelial growth factor (VEGF). nih.gov

Furthermore, novel piperazine–chalcone hybrids have been designed as potential inhibitors of VEGFR-2, a key receptor in the angiogenesis pathway. tandfonline.com Baicalein derivatives containing a piperazine acetamide (B32628) group also showed potent in vivo anti-angiogenic activity. bruker.com Additionally, 1-benzhydryl-sulfonyl-piperazine derivatives suppressed blood vessel formation in a chorioallantoic membrane (CAM) model. researchgate.net

Effects on Microtubule Synthesis

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several piperazine-based compounds act as microtubule-targeting agents, disrupting their dynamics and leading to anticancer effects.

A novel piperazine derivative, SJ-8029, was identified as an inhibitor of both microtubule and topoisomerase II activities. bslonline.org Plinabulin, a piperazine derivative, is known to induce tubulin depolymerization. mdpi.com Other piperazine-based agents have also been identified as potent antimicrotubule toxins. mdpi.com

Combretastatin A-4 (CA-4) is a well-known microtubule-destabilizing agent, and several piperazine conjugates of CA-4 have been synthesized. rsc.orgmerckmillipore.com These compounds were shown to depolymerize tubulin, and modeling studies predict that they bind to the colchicine-binding site on tubulin. rsc.org A series of novel arylamide derivatives containing a piperazine moiety were also designed as tubulin polymerization inhibitors, with one compound, 16f (MY-1121), showing potent inhibitory effects on liver cancer cells. researchgate.net Another study described novel piperazine-based compounds that inhibit microtubule dynamics and sensitize colon cancer cells to apoptosis. nih.gov

In vitro Studies on Cell Lines (e.g., Cancer Cell Cytotoxicity)

The cytotoxic effects of various piperazine derivatives, including those related to this compound, have been evaluated against a range of cancer cell lines.

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines. mdpi.comresearchgate.net In another study, benzhydrylpiperazine derivatives with carboxamide and thioamide moieties were screened against hepatocellular, breast, and colorectal cancer cell lines, with the 4-chlorobenzhydrylpiperazine derivatives generally showing higher cytotoxicity. tandfonline.com

Furthermore, 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety were investigated for their anticancer activities against MCF-7 breast cancer cells. nih.gov Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions showed promising antiproliferative activity. nih.gov The cytotoxicity of piperazine-quinoline derivatives against breast cancer (MDA-MB-231) cells was also studied, with one compound showing moderate inhibition.

Table 1: Cytotoxicity of Selected Piperazine Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver, Breast, Colon, Gastric, Endometrial | Significant cell growth inhibitory activity observed. | mdpi.comresearchgate.net |

| Benzhydrylpiperazine carboxamide and thioamide derivatives | Hepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116) | 4-Chlorobenzhydrylpiperazine derivatives were generally more cytotoxic. | tandfonline.com |

| 1,2,4-Triazine derivatives with piperazine amide moiety | Breast (MCF-7) | Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions were promising antiproliferative agents. | nih.gov |

| Piperazine-quinoline derivatives | Breast (MDA-MB-231) | Moderate cytotoxicity observed for a derivative with a trifluoromethoxy group. | |

| Piperazine-linked bergenin hybrids | Tongue and Oral | Potent cytotoxic activity observed. | nih.gov |

| Combretastatin A-4 piperazine derivatives | HCT116, A549, AGS, SK-MES-1 | Compound 13 showed the best effectiveness against HCT116 and A549 cells. | merckmillipore.com |

Neuropharmacological Probes in Cellular and Tissue Models

The piperazine moiety is a common structural feature in many compounds with central nervous system activity. researchgate.netresearchgate.net While direct neuropharmacological studies on this compound are not extensively documented in the provided results, the known metabolite of the antidepressant Trazodone (B27368) is meta-chlorophenylpiperazine (mCPP), which is 1-(3-chlorophenyl)piperazine (B195711). wikipedia.org This relationship suggests that understanding the neuropharmacology of mCPP can provide valuable insights.

mCPP is a non-selective serotonin (B10506) receptor agonist with a notable affinity for the 5-HT₂C receptor subtype. The 3-chlorophenyl group is considered crucial for its serotonergic activity. It is widely used in research as a pharmacological challenge to stimulate the serotonin system and to investigate the roles of different serotonin receptor subtypes in various neurological functions and behaviors. For instance, mCPP has been used to study the neurobiology of anxiety and mood disorders. It is also a metabolite of several other piperazine drugs. wikipedia.org

Piperazine derivatives have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents due to their ability to modulate monoamine pathways. researchgate.netresearchgate.net The piperazine ring itself is a key structural element in many drugs that target brain receptors. researchgate.net

Applications in Lead Optimization and Drug Discovery Research

Role as Pharmaceutical Intermediates in Complex Drug Synthesis

In the synthesis of complex pharmaceuticals, piperazine (B1678402) derivatives are crucial building blocks. google.com While 1,4-disubstituted piperazines are a broad class of important intermediates, the specific compound 1,4-Bis(3-chlorophenyl)piperazine is identified primarily as a process-related impurity associated with the synthesis of the antidepressant Trazodone (B27368). lgcstandards.com

The direct precursors for many key central nervous system agents are typically mono-substituted arylpiperazines. For instance, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is the key intermediate for the antidepressants Trazodone and Nefazodone. tdcommons.orggoogle.comoup.com Similarly, 1-(2,3-dichlorophenyl)piperazine (B491241) serves as the essential precursor for the synthesis of the antipsychotic Aripiprazole. ptfarm.plresearchgate.net The formation of symmetrically disubstituted impurities like this compound can occur during the synthesis of these mono-substituted intermediates, highlighting the need for controlled reaction conditions and robust purification methods to ensure the quality of the final active pharmaceutical ingredient (API). jocpr.com

Although this compound itself is not the primary starting material, its close chemical relatives are fundamental to the synthesis of several major psychiatric medications.

Trazodone: The synthesis of Trazodone involves the alkylation of 1-(3-chlorophenyl)piperazine (mCPP) or its hydrochloride salt. tdcommons.orgmdpi.com In one common pathway, mCPP is reacted with a 3-chloropropyl-containing molecule, such as 1-bromo-3-chloropropane (B140262), to form the intermediate N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine. google.com This intermediate is then condensed with s-triazolo-[4,3-a]-pyridin-3-one to yield Trazodone. google.com Alternative methods involve directly reacting mCPP with 2-(3-halogenopropyl) tdcommons.orgresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-3(2H)-one. google.com These syntheses can be conducted in various solvents like isopropyl alcohol or acetonitrile (B52724), often in the presence of a base such as sodium carbonate and sometimes a phase transfer catalyst to improve efficiency. tdcommons.orggoogle.com

Nefazodone: Nefazodone is a phenylpiperazine compound structurally related to Trazodone. oup.com Its synthesis also relies on the 1-(3-chlorophenyl)piperazine moiety. Processes for its preparation involve reacting 2-piperazinylalkyltriazolone with a suitable phenoxyalkylhalide. google.comgoogle.com Furthermore, 1-(3-chlorophenyl)piperazine (mCPP) is a known active metabolite of Nefazodone, underscoring the scaffold's central role in both the drug's synthesis and its pharmacological action. oup.comsigmaaldrich.com During the purification of Nefazodone, removal of piperazine-related impurities, such as 1,1'-trimethylene-bis-[4-(3-chlorophenyl)piperazine], is a critical step. epo.org

Aripiprazole: The synthesis of the atypical antipsychotic Aripiprazole uses a different precursor, 1-(2,3-dichlorophenyl)piperazine. ptfarm.plresearchgate.net A widely used method is the condensation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (or 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one). ptfarm.plresearchgate.netwipo.int This reaction is typically carried out by refluxing the components in a solvent like ethanol (B145695) with a base, such as sodium carbonate, to neutralize the hydrogen bromide formed during the reaction. ptfarm.plresearchgate.net Optimization of reaction conditions is crucial to maximize yield and purity. ptfarm.plresearchgate.net

| Final Drug Product | Key Piperazine Precursor | Primary Co-reactant | General Reaction Type |

|---|---|---|---|

| Trazodone | 1-(3-chlorophenyl)piperazine | 2-(3-halogenopropyl) tdcommons.orgresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-3(2H)-one | N-Alkylation / Condensation tdcommons.orggoogle.com |

| Nefazodone | 1-(3-chlorophenyl)piperazine | Phenoxyalkylhalide-modified triazolone | N-Alkylation / Condensation google.comgoogle.com |

| Aripiprazole | 1-(2,3-dichlorophenyl)piperazine | 7-(4-bromobutoxy)-3,4-dihydrocarbostyril | N-Alkylation / Condensation ptfarm.plwipo.int |

Strategies for Hit-to-Lead Optimization of Piperazine-Based Compounds

The process of converting a "hit"—a compound showing initial promise in a high-throughput screen—into a "lead" compound with a more optimized profile is a critical phase in drug discovery. researchgate.net The piperazine scaffold is frequently the subject of such optimization due to its favorable properties. sigmaaldrich.comresearchgate.net Strategies often focus on modifying the substituents on one or both of the piperazine nitrogens to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netnih.gov

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize a library of analogues by varying the groups attached to the piperazine core. researchgate.net For example, in the development of inhibitors for Leishmania parasites, an extensive SAR study focusing on the benzoyl fragment of a pyrazinylpiperazine hit was performed. researchgate.net This identified that specific hydroxyl substitutions on the benzoyl ring significantly increased potency. researchgate.net

Bioisosteric Replacement: This strategy involves replacing a part of the molecule (like the piperazine ring itself) with a different functional group or scaffold that has similar physical or chemical properties (a bioisostere). nih.gov This is often done to improve metabolic stability. For instance, piperazine moieties have been replaced with aminopiperidines to reduce susceptibility to metabolism while retaining binding affinity for the dopamine (B1211576) transporter. nih.gov

Computational and Structure-Based Design: Modern hit-to-lead campaigns heavily rely on computational tools. acs.org Virtual libraries of piperazine derivatives can be generated and docked into the active site of a target protein to predict binding affinity. acs.org This allows for the prioritization of compounds for synthesis, accelerating the optimization cycle. acs.org

| Strategy | Description | Objective | Example Application |

|---|---|---|---|

| Systematic SAR | Synthesizing analogues with varied substituents on the piperazine ring. researchgate.net | Improve potency, selectivity, and understand key interactions. researchgate.net | Varying aryl groups on piperazine to enhance anticancer activity. nih.gov |

| Structural Simplification | Removing non-essential chemical groups to reduce molecular complexity. nih.gov | Improve ADMET properties and synthetic accessibility. nih.gov | Designing simplified morphine derivatives that retain the core piperidine-like pharmacophore. nih.gov |

| Bioisosteric Replacement | Replacing the piperazine ring or its substituents with moieties of similar properties. nih.gov | Enhance metabolic stability or alter solubility. nih.gov | Replacing a piperazine with an aminopiperidine to improve metabolic profile. nih.gov |

| Structure-Based Design | Using computational docking and protein crystal structures to guide modifications. acs.org | Design compounds with higher predicted binding affinity and identify new interaction points. acs.org | Optimizing SARS-CoV-2 Mpro inhibitors by identifying a new exit vector from the binding pocket. acs.org |

Rational Design Principles for Novel Piperazine Derivatives

Rational drug design aims to create new medicines based on a detailed understanding of the biological target's structure and function. mdpi.comnih.gov The piperazine scaffold serves as an excellent foundation for this approach. The design of novel piperazine derivatives often involves introducing specific structural elements to achieve a desired therapeutic effect, such as anticancer or antimicrobial activity. researchgate.netmdpi.com

A key principle is the combination of the piperazine core with other known pharmacophores. For example, researchers have designed new anticancer agents by linking various substituted phenylpiperazines to a 1,2-benzothiazine scaffold, referencing the structures of known topoisomerase inhibitors. mdpi.com The variability of substituents on the piperazine ring allows for fine-tuning of the molecule's properties and the exploration of structure-activity relationships (SAR). researchgate.netmdpi.com

Molecular docking is a fundamental tool in rational design. mdpi.comnih.gov It allows scientists to computationally model how a designed molecule fits into the binding site of a target protein, such as an enzyme or receptor. mdpi.com This can predict key interactions, like hydrogen bonds or hydrophobic contacts, that contribute to the molecule's activity. For instance, in the design of new cytotoxic agents, docking studies helped demonstrate that the designed piperazine derivatives could occupy the binding site of tubulin, suggesting a mechanism for their anticancer effects. nih.gov By combining these computational predictions with chemical synthesis and biological testing, the drug discovery process becomes more efficient and targeted. acs.orgacs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets for 1,4-Bis(3-chlorophenyl)piperazine Analogues

The inherent versatility of the piperazine (B1678402) core has historically led to its incorporation into a wide array of therapeutic agents. researchgate.net Future research is focused on moving beyond established applications and exploring novel therapeutic targets for analogues of this compound.

One promising area of investigation is the modulation of neurotransmitter systems. Analogues of chlorophenylpiperazine (B10847632) have demonstrated high affinity for the dopamine (B1211576) transporter (DAT), with some compounds showing significant selectivity. nih.gov For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine has been identified as a highly selective DAT ligand. nih.gov This opens up avenues for developing novel therapeutics for conditions where DAT function is implicated, such as psychostimulant addiction. nih.gov Furthermore, derivatives are being explored for their activity at serotonin (B10506) (5-HT) receptors, specifically the 5-HT1A and 5-HT7 subtypes, which are attractive targets for treating major depressive disorder. bohrium.com

The cannabinoid receptors, particularly CB1, represent another frontier. Benzhydryl piperazine analogues have been developed as CB1 receptor inverse agonists, which are structurally distinct from first-generation compounds and offer new opportunities for therapeutic development. nih.gov

Beyond the central nervous system, research is extending into oncology and infectious diseases. Piperazine derivatives have been synthesized and evaluated for their anticancer properties, with some showing potent activity against various human cancer cell lines. researchgate.netnih.gov The piperazine scaffold is also a key component in the design of novel antimicrobial agents. mdpi.com Additionally, certain piperazine derivatives have shown potential as radioprotective agents, capable of mitigating DNA damage induced by radiation. rsc.org

The following table summarizes the binding affinities of selected chlorophenylpiperazine analogues for various receptors, highlighting the potential for targeted drug design.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | DAT Ki (nM) | σ1/DAT Selectivity |

| 2 | 0.15 ± 0.01 | 56.32 ± 4.16 | 0.13 ± 0.01 | 1.15 |

| 3 | 6.47 ± 0.48 | 82.31 ± 6.77 | 0.04 ± 0.01 | 161.75 |

| 4 | 1.85 ± 0.20 | 33.30 ± 2.02 | 6 ± 0.33 | 0.31 |

| 5 | 0.56 ± 0.06 | 7.79 ± 0.52 | 482 ± 24 | 0.0012 |

| 7 | 0.12 ± 0.003 | 10.89 ± 0.97 | 2647 ± 158 | 0.000045 |

| Data adapted from a study on chlorophenylpiperazine analogues as dopamine transporter ligands. nih.gov |

Advanced Synthetic Strategies for Enhanced Compound Libraries

The creation of diverse and novel compound libraries is fundamental to drug discovery. For this compound and its analogues, advanced synthetic strategies are being employed to expand the accessible chemical space and improve the efficiency of library generation.

Traditional synthetic routes often involve multi-step processes. For example, the synthesis of some piperazine derivatives begins with the chlorination of diethanolamine (B148213), followed by condensation with anilines and subsequent alkylation. globalresearchonline.net A common precursor, 1-(3-chlorophenyl)piperazine (B195711), can be reacted with 1-bromo-3-chloropropane (B140262) to form key intermediates. globalresearchonline.net

To accelerate the synthetic process, microwave-assisted synthesis is being explored. This technique has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For instance, the reaction between 1-(3-chlorophenyl)piperazine and 3-chloropropyl bromide can be achieved with high yield in seconds under microwave irradiation.

Researchers are also developing novel synthetic routes that utilize different starting materials and catalysts. One approach involves the reaction of phenyl piperazine with brominated phenyl alkanes in the presence of sodium bicarbonate. nih.gov Another strategy employs a base-induced, three-component reaction of disulfides, a piperazine source, and trimethylsilyl (B98337) cyanide to produce 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.com Furthermore, the synthesis of bis(thiazole) and bis(1,3,4-thiadiazole) hybrids linked by a piperazine core has been achieved through the cyclization of piperazine-based bis(thiosemicarbazones). nih.gov These innovative methods facilitate the creation of structurally diverse libraries for biological screening. mdpi.comacs.org

Integration of Artificial Intelligence and Machine Learning in Piperazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and its application to piperazine-based compounds holds immense promise. nih.govnih.gov AI and ML algorithms can significantly accelerate the identification and optimization of new drug candidates. nih.gov

One of the key applications of AI in this context is the prediction of the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel piperazine analogues. nih.govresearchgate.net By training ML models on large datasets of known compounds, researchers can predict properties such as solubility, bioavailability, and potential toxicity for newly designed molecules, thereby prioritizing the synthesis of candidates with a higher probability of success. nih.govresearchgate.net

AI can also be employed in target identification and virtual screening. Algorithms can analyze vast biological datasets to identify potential molecular targets for piperazine derivatives. nih.gov Subsequently, virtual screening can be used to predict the binding affinity of a large library of virtual piperazine compounds to a specific target, significantly narrowing down the number of molecules that need to be synthesized and tested experimentally. nih.gov

Furthermore, generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used for de novo drug design. nih.gov These models can learn the underlying patterns in existing piperazine-based drugs and generate novel molecular structures with desired pharmacological properties. This approach has the potential to explore uncharted chemical space and design innovative drug candidates. nih.gov The use of quantitative structure-activity relationship (QSAR) models, a long-standing computational technique, is also being enhanced by ML to better understand the relationship between the chemical structure of piperazine derivatives and their biological activity. youtube.com

Development of Advanced in vitro Biological Models for Efficacy and Mechanistic Studies

To accurately assess the therapeutic potential and understand the mechanisms of action of novel this compound analogues, the development and utilization of advanced in vitro biological models are crucial. These models aim to provide more physiologically relevant data compared to traditional cell-based assays.

A variety of in vitro assays are currently employed to evaluate piperazine derivatives. These include GUS inhibition assays, cell-based inhibitory assays, and cytotoxicity assays against various cancer cell lines. rsc.orgnih.gov For instance, the efficacy of piperazine-based inhibitors of microbial β-glucuronidases has been assessed using both in vitro enzyme inhibition assays and cell-based assays with E. coli. rsc.org Similarly, the anti-Pneumocystis activity of bisbenzamidine derivatives containing a piperazine linker has been evaluated using cytotoxicity assays and then validated in a mouse model of pneumocystosis. nih.govnih.gov

Future research will likely focus on the adoption of more complex in vitro systems, such as 3D cell cultures (spheroids and organoids) and microfluidic "organ-on-a-chip" models. These models can better recapitulate the tissue microenvironment and intercellular interactions, providing more predictive data on drug efficacy and toxicity. For example, when studying anticancer piperazine derivatives, testing them on 3D tumor spheroids could offer greater insight into drug penetration and effectiveness within a solid tumor mass.

Furthermore, the use of high-content screening (HCS) platforms combined with automated microscopy and image analysis can provide multiparametric data on the effects of piperazine compounds on cellular morphology, signaling pathways, and other cellular functions. This detailed information is invaluable for elucidating mechanisms of action and identifying potential off-target effects early in the drug discovery pipeline. The development of specific cell-based models, such as those used to study cryptosporidiosis, highlights the importance of tailored in vitro systems for different diseases. plos.org

Q & A

How does the substitution pattern on the phenyl rings influence the biological activity of 1,4-bis(3-chlorophenyl)piperazine derivatives?

Answer:

The biological activity of chlorophenyl-piperazine derivatives is highly dependent on the position and electronic nature of substituents. Studies on structurally similar compounds (e.g., DPP-IV inhibitors) show that electron-withdrawing groups (EWGs) like chloro or nitro at the para or ortho positions enhance activity compared to electron-donating groups (EDGs) or meta substitution . For example, 1,4-bis(4-chlorophenyl)sulfonylpiperazine exhibited stronger inhibitory effects than meta-substituted analogs due to improved steric and electronic interactions with target enzymes . Advanced molecular docking (e.g., AutoDock Vina) can validate these trends by calculating binding affinities (ΔG) and identifying interaction sites (e.g., hydrogen bonds, π-alkyl interactions) .

Table 1: Effect of Substituent Position on Activity

| Substituent Position | Activity (IC₅₀/ΔG) | Key Interactions |

|---|---|---|

| Para-Cl | High (-7.5 kcal/mol) | H-bonds, π-alkyl |

| Ortho-Cl | Moderate (-7.4 kcal/mol) | Steric hindrance |

| Meta-Cl | Low | Weak van der Waals |

What methodological approaches are recommended for determining the most stable conformation of this compound?

Answer:

Conformational analysis using semi-empirical quantum mechanical methods (e.g., AM1 in Spartan06) is critical. This involves:

Generating possible conformers via rotational scanning of the piperazine ring and aryl substituents.

Calculating relative energies (kcal/mol) to identify the lowest-energy conformation .

Validating with experimental data (e.g., X-ray crystallography or NMR spectroscopy) .

For example, Spartan06 identified four low-energy conformers of a related nitrophenyl-piperazine, with the chair conformation of the piperazine ring being most stable due to minimized torsional strain .

How can researchers resolve contradictions in reported activity data for different substitution patterns?

Answer:

Contradictions often arise from differences in assay conditions or target specificity. A systematic approach includes:

Structure-Activity Relationship (SAR) Studies: Compare substituent effects across multiple targets (e.g., DPP-IV vs. DNA intercalation) .

In Silico Modeling: Use molecular dynamics to simulate binding under varying conditions (pH, solvent).

Dose-Response Validation: Replicate assays with standardized protocols (e.g., MTT for cytotoxicity) .

For instance, para-chloro derivatives may excel in enzyme inhibition but underperform in DNA-binding assays due to steric mismatches .

What are best practices for validating molecular docking results between this compound and biological targets?

Answer:

Rigid vs. Flexible Docking: Use semi-flexible protocols (flexible ligand, rigid receptor) in AutoDock Vina to balance accuracy and computational cost .

Binding Affinity Thresholds: ΔG ≤ -7.0 kcal/mol typically indicates strong binding; validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Interaction Analysis: Map hydrogen bonds, π-alkyl, and hydrophobic contacts (e.g., distances ≤3.0 Å for H-bonds) using PyMOL or Chimera .

Table 2: Docking Validation Metrics

| Parameter | Acceptable Range |

|---|---|

| ΔG (kcal/mol) | ≤ -7.0 |

| H-bond Distance | 1.8–2.5 Å |

| RMSD (vs. X-ray) | ≤2.0 Å |

How to design experiments to assess the metabolic stability of this compound?

Answer:

In Vitro Models: Incubate with liver microsomes (human/rat) and track degradation via LC-MS/MS .

Metabolite Identification: Use GC-MS to detect hydroxylated or dechlorinated products (e.g., m/z shifts for Cl→OH substitution) .

Comparative Studies: Compare metabolic pathways across species (e.g., rat vs. human CYP450 isoforms).